molecular formula C26H25NO4 B6280861 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methylphenyl)methyl]propanoic acid CAS No. 1823703-96-3

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methylphenyl)methyl]propanoic acid

Cat. No.: B6280861
CAS No.: 1823703-96-3
M. Wt: 415.5 g/mol
InChI Key: BOMGOVLIMBPPHJ-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methylphenyl)methyl]propanoic acid is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.5 g/mol. The purity is usually 95.
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Properties

CAS No.

1823703-96-3

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methylphenyl)propanoic acid

InChI

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(25(28)29)15-27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)

InChI Key

BOMGOVLIMBPPHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Purity

95

Origin of Product

United States

Biological Activity

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methylphenyl)methyl]propanoic acid is a synthetic compound that belongs to the class of amino acids modified with a fluorenyl group. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C28H29NO5C_{28}H_{29}NO_5 with a molecular weight of approximately 459.5 g/mol. It features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its protective qualities.

PropertyValue
Molecular FormulaC28H29NO5C_{28}H_{29}NO_5
Molecular Weight459.5 g/mol
CAS Number118488-18-9
Boiling Point658.2 °C
Flash Point351.9 °C

Antimicrobial Properties

Research indicates that compounds similar to 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(2-methylphenyl)methyl]propanoic acid exhibit significant antimicrobial properties. For instance, derivatives with fluorenyl groups have shown activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. Notably, it has shown promising results against the InhA enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis in bacterial cell walls. This inhibition can lead to the development of new anti-tuberculosis agents .

Interaction with Biological Targets

The biological activity of this compound may be attributed to its interaction with various cellular targets, including:

  • GPCRs (G Protein-Coupled Receptors) : Potential modulation of signaling pathways related to inflammation and immune responses.
  • Protein Kinases : Inhibition of certain kinases involved in cancer progression and cellular proliferation.
  • Metabolic Enzymes : Impacts on metabolic pathways that could influence cell growth and survival .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study demonstrated that derivatives based on the fluorenyl structure exhibited significant inhibitory effects on the InhA enzyme, leading to reduced viability of Mycobacterium tuberculosis strains, including multi-drug resistant variants .
  • Anti-inflammatory Effects : Compounds related to this structure have been tested for their ability to modulate inflammatory responses in vitro, showing potential as therapeutic agents in inflammatory diseases .

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